3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine
Description
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine (C₁₁H₁₀F₃N₂O, MW 243.074 g/mol) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3, a 3-(trifluoromethyl)phenyl group at position 4, and an amine at position 5 . It has been identified as a small-molecule inhibitor of BRD4, a bromodomain protein implicated in cancer and inflammatory diseases. The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine group enables hydrogen bonding with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-6-9(10(15)17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAOVLVIOVBPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the trifluoromethyl group and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
BRD4 Inhibition
The target compound’s trifluoromethylphenyl group at position 3 enables stronger hydrophobic interactions with BRD4’s acetyl-lysine binding pocket compared to analogs with substituents at position 4 (e.g., Compound 71 in ). However, the morpholine-containing analog () may exhibit superior blood-brain barrier penetration due to its polar hydrochloride salt.
Solubility and Bioavailability
- The target compound’s methyl and trifluoromethyl groups enhance lipophilicity (logP ~2.5), favoring membrane permeability .
- The hydroxylated analog () has higher aqueous solubility but reduced cell permeability due to ionization at physiological pH.
- The morpholine derivative () balances solubility and permeability via its ionizable hydrochloride form.
Biological Activity
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine is a compound within the isoxazole class known for its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic properties. This article synthesizes the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity:
- Molecular Formula : CHFNO
- Molecular Weight : 272.22 g/mol
- Functional Groups : Isoxazole ring, trifluoromethyl group, and an amine.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of these enzymes reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. For instance, in vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes effectively:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| This compound | >500 | <50 |
The selectivity index indicates a preference for COX-2 inhibition, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Analgesic Activity
In vivo studies using rat models have shown that the compound significantly reduces pain responses in carrageenan-induced paw edema tests. The analgesic effect was comparable to that of standard NSAIDs such as ibuprofen.
Case Studies
-
Study on Analgesic and Anti-inflammatory Effects :
A study evaluated the compound's effects in a rat model, demonstrating a 30% reduction in inflammation compared to control groups. This study also highlighted the compound's lower ulcerogenic potential compared to traditional NSAIDs, making it a promising candidate for further development. -
Selective COX Inhibition :
A molecular docking study revealed that the trifluoromethyl group enhances binding affinity to COX-2 due to steric interactions within the enzyme's active site. This specificity could be leveraged in drug design for targeted anti-inflammatory therapies.
Q & A
Q. What are the established synthetic routes for 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine, and what are their key intermediates?
The compound is typically synthesized via cyclization reactions involving substituted phenyl precursors and isoxazole-forming reagents. For example, tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 ) can react with carbazolyldiamines (e.g., compound 3 ) in tetrahydrofuran (THF) under triethylamine catalysis, yielding dispirophosphazenes after 3 days at room temperature . Alternative routes involve coupling trifluoromethylphenyl derivatives with isoxazolamine precursors, though intermediates like 254 and 255 (from pyrrole-carboxylic acid derivatives) may require further characterization . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are standard .
Q. How can the structural identity and purity of this compound be validated experimentally?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and isoxazole ring protons (δ ~6.0–6.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Matches the molecular formula (exact mass: 228.17 g/mol) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the trifluoromethyl and isoxazole moieties (see Supplementary Information in for protocols) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
Solubility varies with solvent polarity:
- Polar aprotic solvents : THF, DMSO (high solubility due to the trifluoromethyl group’s electron-withdrawing effects) .
- Nonpolar solvents : Limited solubility in hexane or toluene . Stability: Store at –20°C in amber vials to prevent photodegradation. The isoxazole ring is hydrolytically stable at pH 4–9 but may degrade under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Key parameters include:
- Catalyst Screening : Triethylamine (EtN) vs. pyridine for deprotonation; EtN reduces side reactions in THF .
- Temperature Control : Room temperature minimizes byproducts (e.g., triethylammonium chloride), while higher temperatures (e.g., 90°C in 1,4-dioxane) accelerate reaction rates but risk decomposition .
- Solvent Selection : THF vs. dichloromethane (DCM); THF enhances solubility of intermediates but may require longer reaction times .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or HRMS data (e.g., shifts in aromatic proton signals) may arise from:
- Isomeric impurities : Use preparative HPLC to isolate stereoisomers .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl to assess hydrogen bonding interactions .
- Crystallographic validation : Cross-reference with X-ray data to confirm bond connectivity .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect impurities at <0.1% levels .
- GC-FID : For volatile byproducts (e.g., unreacted trifluoromethylphenyl precursors) .
- Elemental Analysis : Verify %C, %H, %N to confirm stoichiometry and purity .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Cytotoxicity assays : Use MTT or Mosmann’s colorimetric assay ( ) with IC determination in cancer cell lines .
- Enzyme inhibition studies : Screen against kinases or hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoxazole ring .
- Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., cytochrome P450 enzymes) .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability, solubility, and toxicity .
Q. How can degradation pathways be elucidated under accelerated stability conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
